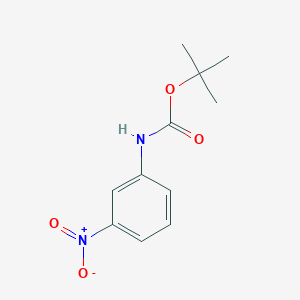
6-Chloro-1-(3-methoxyphenyl)-1-oxohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It might also include information on the compound’s role or use in industry or research.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reagents, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could include its reactivity with other substances, the conditions under which it reacts, and the products of these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science Applications
1. Organometallic Complexes and Reactions Research involving organometallic complexes, such as ruthenium carbonyl cluster complexes with oxygen ligands, demonstrates the intricate reactions and potential applications of similar compounds in catalysis and material science. The study by Jeynes et al. (1994) explores the reactions between Ru3(CO)12 and methoxyphenol derivatives, leading to various ruthenium clusters with potential applications in catalysis and materials science Jeynes et al., 1994.
2. Photolysis of Nitroso-Compounds Gowenlock et al. (1974) provide detailed studies on the photolysis of chloro-nitroso compounds, offering insights into the behavior of such compounds under light exposure. This research could inform the photostability and photoreactivity of related chloro and methoxy functional groups, potentially applicable in developing light-sensitive materials Gowenlock et al., 1974.
3. Crystal Structure Analysis The crystal structure analysis of compounds with methoxyphenyl groups, as conducted by Chelli et al. (2016), can provide valuable information on the molecular configuration, stability, and potential intermolecular interactions of similar compounds. Such studies are fundamental in the development of new materials and understanding their properties Chelli et al., 2016.
Potential Applications in Biological Systems
4. Anti-inflammatory Properties and Fluorescent Probes Compounds with methoxyphenyl groups have been explored for their anti-inflammatory properties and as fluorescent probes, indicating potential applications in medicinal chemistry and bioimaging. The work by Balo et al. (2000) on methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate highlights the multifaceted applications of these compounds, including studies on lipid bilayers in biological membranes Balo et al., 2000.
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It could also include information on safe handling and disposal procedures.
Direcciones Futuras
This could involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or theoretical studies.
Propiedades
IUPAC Name |
6-chloro-1-(3-methoxyphenyl)hexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-16-12-7-5-6-11(10-12)13(15)8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBACJUGULGACOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443150 |
Source


|
| Record name | 6-CHLORO-1-(3-METHOXYPHENYL)-1-OXOHEXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-(3-methoxyphenyl)-1-oxohexane | |
CAS RN |
258882-50-7 |
Source


|
| Record name | 6-Chloro-1-(3-methoxyphenyl)-1-hexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=258882-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-CHLORO-1-(3-METHOXYPHENYL)-1-OXOHEXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-amino-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B1313160.png)

![1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one](/img/structure/B1313162.png)

![Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1313167.png)



![Imidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B1313177.png)
